N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide
Overview
Description
“N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C12H15NO31. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been described2. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation2. However, the specific synthesis process for “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” is not readily available in the retrieved papers.Molecular Structure Analysis
The molecular structure of “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” is defined by its molecular formula, C12H15NO31. However, the specific structural details such as bond lengths, angles, and conformation are not provided in the retrieved sources.
Chemical Reactions Analysis
The chemical reactions involving “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” are not explicitly mentioned in the retrieved sources. However, similar compounds have been used in catalytic protodeboronation of pinacol boronic esters2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” are not detailed in the retrieved sources. The molecular weight is reported to be 221.25 g/mol1.Scientific Research Applications
Fragmentation and Ion Formation
N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, a related compound, shows a unique fragmentation pattern in mass spectrometry due to neighboring group participation. This involves a phenolic hydrogen transfer via a 15-membered ring, a mechanism proven by H/D exchange reactions and analyses of homologues and derivatives (Bigler & Hesse, 1995).
Stereochemistry in Chemical Synthesis
The treatment of enamide 15, structurally similar to N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide, with certain reagents, leads to the formation of stereochemically interesting benzo[a]quinolizidine stereoisomers. This highlights the compound's role in stereoselective synthesis and radical cascade reactions (Ishibashi et al., 1999).
Molecular Docking and Drug Design
The compound belinostat, another enamide derivative, has been studied for its geometry optimization and excited-state properties. This research contributes to understanding molecular interactions critical for drug design and molecular docking studies, particularly in the context of inhibiting viral proteins like Ebola virus glycoprotein (Otuokere et al., 2015).
Catalysis and Asymmetric Synthesis
Enamides, similar to N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide, have been used in asymmetric synthesis using catalysts like rhodium complexes. These studies contribute to developing methodologies for synthesizing chiral amines and N-acyl derivatives with high optical yields, crucial in pharmaceutical synthesis (Kagan et al., 1975).
Ultrasonic Studies and Molecular Interactions
Ultrasonic studies on solutions of related compounds provide insights into molecular interactions, such as solute-solvent and solvent-solvent interactions. These studies are significant in understanding the behavior of such compounds in different solvents and temperatures (Tekade et al., 2015).
Multicomponent Reactions and Synthesis
The synthesis of derivatives like N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide demonstrates the compound's role in multicomponent reactions. Such reactions are crucial for generating structurally diverse molecules in medicinal chemistry (Ganesh et al., 2016).
Safety And Hazards
The safety and hazards associated with “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” are not mentioned in the retrieved sources. As a general rule, all chemicals should be handled with appropriate safety measures.
Future Directions
The future directions for research involving “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” are not specified in the retrieved sources. Given its use in research, it could potentially be involved in the development of new synthetic methods or applications.
Please note that this analysis is based on the information available from the retrieved sources and may not be comprehensive. For a more detailed analysis, further research and expert consultation may be required.
properties
IUPAC Name |
N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-12(15)13-10-5-6-11(16-4-2)9(7-10)8-14/h3,5-7,14H,1,4,8H2,2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKJJPNTGKIAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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